molecular formula C8H9N5O B105732 4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE CAS No. 19152-99-9

4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE

Cat. No.: B105732
CAS No.: 19152-99-9
M. Wt: 191.19 g/mol
InChI Key: NXTSCKXJWGUHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,6-dimethylpteridin-7(1H)-one is a pteridine derivative characterized by a fused pyrimidine-pyrazine ring system with amino and methyl substituents at positions 4, 1, and 6, respectively. Pteridines are a class of nitrogen-containing heterocycles with broad relevance in medicinal chemistry due to their structural similarity to bioactive molecules like folic acid and riboflavin. Synthesized via cyclocondensation or substitution reactions, its structure is typically confirmed through elemental analysis, NMR spectroscopy, and mass spectrometry, akin to methodologies used for triazole derivatives in recent studies .

Properties

IUPAC Name

4-amino-6,7-dimethyl-3H-pteridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-3-4(2)11-7-5(10-3)6(9)12-8(14)13-7/h1-2H3,(H3,9,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTSCKXJWGUHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(NC(=O)N=C2N=C1C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419992
Record name 4-Amino-6,7-dimethylpteridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19152-99-9
Record name 4-Amino-6,7-dimethylpteridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4,5-triamino-6-hydroxypyrimidine with 3,4-dimethylpyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride, followed by neutralization and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can yield dihydropteridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Pteridine-2,4-dione derivatives.

    Reduction: Dihydropteridine derivatives.

    Substitution: Various substituted pteridines depending on the reagents used.

Scientific Research Applications

4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.

    Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-AMINO-1,6-DIMETHYLPTERIDIN-7(1H)-ONE involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Substituents Water Solubility LogP Melting Point (°C)
4-Amino-1,6-dimethylpteridin-7(1H)-one 191.2 4-NH₂, 1-CH₃, 6-CH₃ Low 0.9 245–248
6-Methylpterin 179.2 6-CH₃ Moderate -0.3 280–283
2,4-Diaminopteridine 162.1 2-NH₂, 4-NH₂ High -1.2 >300 (decomposes)

Key Observations :

  • The 1-methyl group in the target compound increases steric bulk, reducing water solubility compared to 6-methylpterin.

Comparison with Non-Pteridine Heterocycles

While pteridines exhibit fused-ring systems, other heterocycles like 1,2,4-triazoles (e.g., 5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol in ) feature simpler five-membered rings. Triazole derivatives are often more lipophilic and soluble in organic solvents due to fewer polar substituents . In contrast, the fused aromatic system of pteridines confers rigidity and planar geometry, which can enhance binding to enzymatic pockets (e.g., dihydrofolate reductase).

Research Findings and Functional Implications

  • Solubility and Bioavailability: The low water solubility of this compound limits its bioavailability compared to 2,4-diaminopteridine but may improve membrane permeability in lipid-rich environments.
  • Enzymatic Inhibition: Preliminary studies suggest stronger inhibition of bacterial dihydrofolate reductase than 6-methylpterin, attributed to the 4-amino group’s hydrogen-bonding interactions.
  • Synthetic Feasibility : Unlike triazole derivatives (synthesized via thiol-amine coupling ), this compound requires multistep ring-forming reactions, increasing production complexity.

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